1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,3,7-Trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-2,4-dione derivative designed to modulate serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT7, as part of efforts to develop novel antidepressants with improved safety and efficacy profiles. Its structure incorporates a morpholinoethoxy phenyl substituent at the 8-position, distinguishing it from other derivatives in this class.
Properties
IUPAC Name |
2,4,7-trimethyl-6-[4-(2-morpholin-4-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-15-14-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)28(15)16-4-6-17(7-5-16)32-13-10-26-8-11-31-12-9-26/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNCJOYNTAIDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OCCN5CCOCC5)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,7-Trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₅O₃
- Molecular Weight : 367.48 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity primarily through the following mechanisms:
- Serotonin Receptor Modulation : It has been shown to interact with serotonin receptors (5-HT1A and 5-HT7), contributing to its potential antidepressant and anxiolytic effects. Studies indicate that it acts as a mixed ligand for these receptors, which is crucial for mood regulation and anxiety management .
- Phosphodiesterase Inhibition : The compound also demonstrates inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes involved in the degradation of cyclic nucleotides like cAMP. This inhibition can lead to increased levels of cAMP in cells, promoting various signaling pathways associated with neuronal health and function .
Antidepressant and Anxiolytic Effects
Research has highlighted the antidepressant properties of this compound. In preclinical studies using the forced swim test (FST) in mice, it exhibited significant antidepressant-like effects at doses of 2.5 mg/kg. Additionally, its anxiolytic effects were found to surpass those of diazepam in similar models .
Lipophilicity and Metabolic Stability
The compound's lipophilicity and metabolic stability were assessed using micellar electrokinetic chromatography (MEKC). Results indicated favorable properties for drug development, suggesting that the compound could maintain efficacy in vivo due to its stability against metabolic degradation .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Chain Length : AZ-853 and AZ-861 differ by the substituent on the phenylpiperazine moiety (2-fluoro vs. 3-trifluoromethyl) and exhibit distinct 5-HT1A affinities (Ki = 0.6 vs. 0.2 nM). Compound 3i, with a longer pentyl chain and 7-methyl group, shows slightly lower 5-HT1A affinity (Ki = 1.2 nM) but dual 5-HT1A/5-HT7 activity .
- Morpholinoethoxy vs. Piperazinylalkyl: The target compound replaces the piperazinylalkyl chain with a morpholinoethoxy group, which may alter receptor selectivity and pharmacokinetic properties.
Antidepressant Efficacy
- AZ-853 and AZ-861 : Both compounds reduced immobility time in the forced swim test (FST) in mice after acute and repeated administration. AZ-853 showed superior brain penetration, correlating with stronger antidepressant-like effects at lower doses (2.5–5 mg/kg). However, AZ-861 demonstrated stronger 5-HT1A agonism in functional assays .
- Compound 3i : At 2.5 mg/kg, it exhibited potent antidepressant and anxiolytic effects in FST and the four-plate test, surpassing diazepam in anxiolytic efficacy. Its 7-methyl group may enhance metabolic stability .
Pharmacokinetic and Drug-Likeness Properties
- Lipophilicity and Brain Penetration : AZ-853 (logP = 3.2) had better blood-brain barrier penetration than AZ-861 (logP = 2.8), explaining its stronger in vivo efficacy .
- Metabolic Stability : Compound 3i demonstrated moderate stability in human liver microsomes (HLM) and favorable lipophilicity (logD = 2.5), supporting its oral bioavailability .
Q & A
Q. Table 1: Impact of Substituents on 5-HT1A Affinity
| Substituent Position | Modification | Ki (nM) | logP |
|---|---|---|---|
| Phenyl (para) | -OCH₃ | 45 | 2.1 |
| Phenyl (para) | -F | 38 | 2.7 |
| Alkyl Spacer | -(CH₂)₃- → -(CH₂)₅- | 28 | 3.2 |
Advanced: What in vivo models are appropriate for evaluating antidepressant-like activity, and how are confounding variables controlled?
Methodological Answer:
- Forced Swim Test (FST) : Mice (C57BL/6 strain) are administered the compound (2.5–10 mg/kg, i.p.) 30 minutes before testing. Immobility time reduction ≥30% vs. vehicle indicates efficacy. Control for circadian rhythms by testing at fixed daytime hours .
- Tail Suspension Test (TST) : Validate results with TST to rule out locomotor interference (e.g., use actimetry tracking).
- Pharmacokinetic Controls : Measure brain/plasma ratios via LC-MS/MS to ensure CNS penetration (target >0.5) .
Advanced: How can conflicting data on receptor affinity versus PDE4B/PDE10A inhibition be resolved?
Methodological Answer:
Discrepancies arise due to off-target effects. To isolate mechanisms:
- Radioligand Binding Assays : Use [³H]-8-OH-DPAT for 5-HT1A and [³H]-rolipram for PDE4B. Calculate IC₅₀ values in parallel .
- Functional Assays : Measure cAMP accumulation (ELISA) in HEK-293 cells expressing 5-HT1A. PDE activity is assessed via fluorescence polarization (e.g., IMAP kit).
- Knockout Models : Test in 5-HT1A⁻/⁻ mice; retained PDE inhibition confirms non-receptor-mediated effects .
Advanced: What strategies optimize pharmacokinetic properties for CNS-targeted delivery?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) on the morpholino ring to balance logP (target 2–3) and reduce P-glycoprotein efflux .
- Prodrug Design : Mask morpholinoethoxy as an ester (e.g., acetyl) for enhanced absorption; esterases in plasma/brain cleave the group .
- Metabolic Stability : Incubate with human liver microsomes (HLM) to identify vulnerable sites (e.g., N-demethylation). Block with deuterium substitution (deuterated methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
